5-[4-(Benzyloxy)phenyl]-7,9-dibromo-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-[4-(Benzyloxy)phenyl]-7,9-dibromo-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in materials science, medicinal chemistry, and organic synthesis. This particular compound is characterized by its unique structure, which includes benzyloxy, dibromo, and chlorophenyl groups, making it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Benzyloxy)phenyl]-7,9-dibromo-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of benzyloxyphenyl and chlorophenyl intermediates, followed by bromination and cyclization reactions. Common reagents used in these reactions include bromine, chlorobenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Benzyloxy)phenyl]-7,9-dibromo-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce dehalogenated derivatives.
Scientific Research Applications
5-[4-(Benzyloxy)phenyl]-7,9-dibromo-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[4-(Benzyloxy)phenyl]-7,9-dibromo-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
5-[4-(Benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one: Known for its inhibitory activity against monoamine oxidase type B.
7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones: Used in medicinal chemistry for their therapeutic applications.
Uniqueness
5-[4-(Benzyloxy)phenyl]-7,9-dibromo-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique combination of benzyloxy, dibromo, and chlorophenyl groups
Properties
Molecular Formula |
C29H21Br2ClN2O2 |
---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
7,9-dibromo-2-(4-chlorophenyl)-5-(4-phenylmethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C29H21Br2ClN2O2/c30-21-14-24-27-16-26(19-6-10-22(32)11-7-19)33-34(27)29(36-28(24)25(31)15-21)20-8-12-23(13-9-20)35-17-18-4-2-1-3-5-18/h1-15,27,29H,16-17H2 |
InChI Key |
CUKAWPFPHKOMJF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C(=CC(=C3)Br)Br)OC(N2N=C1C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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